(R)-N-Boc-3-(2-hydroxyethyl)morpholine

Description

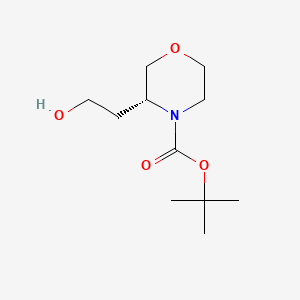

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYKHGGGYDEKA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257855-07-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-3-(2-hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a key building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the IUPAC name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group.[1][] This protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules with pharmaceutical applications.[1]

The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as their aqueous solubility and metabolic stability. The presence of the hydroxyethyl side chain offers a versatile handle for further chemical modifications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1257855-07-4 | [1][] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | Clear liquid | N/A |

| Purity | Typically ≥95% | [1] |

| Boiling Point | ~335.8 °C at 760 mmHg (for (S)-enantiomer) | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

General Synthetic Approach:

A plausible synthetic route could involve the following key steps:

-

Starting Material: A chiral amino alcohol precursor.

-

Protection: Introduction of the Boc protecting group onto the nitrogen atom.

-

Cyclization: Intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, such as Williamson ether synthesis or reductive amination strategies.

-

Purification: Purification of the final product is typically achieved through column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine.

Caption: Generalized synthetic workflow for this compound.

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact compound are not publicly available, data for closely related analogs can provide an indication of the expected chemical shifts and fragmentation patterns.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the ethyl side chain, and the bulky tert-butyl group of the Boc protecting group. The protons on the chiral center and adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the morpholine ring, the ethyl side chain, and the Boc group. The carbonyl carbon of the Boc group will appear at a characteristic downfield shift.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be approximately 232.15.

Biological and Pharmacological Relevance

Currently, there is no specific information in the public domain detailing the biological activity or pharmacological profile of this compound itself. However, the morpholine moiety is a common feature in a wide range of biologically active compounds, including approved drugs and clinical candidates. The presence of the morpholine ring can influence a molecule's interaction with biological targets and improve its pharmacokinetic properties.

The general class of morpholine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of phosphoinositide 3-kinases (PI3K) and in the development of central nervous system (CNS) drugs.[4] The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives for biological evaluation in these and other therapeutic areas.

The following diagram illustrates the potential role of this compound as a building block in the drug discovery process.

Caption: Role in the drug discovery and development pipeline.

Safety and Handling

Detailed safety and handling information for this compound is not available. However, based on the properties of similar morpholine derivatives, it should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex organic molecules with potential therapeutic applications. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features make it an attractive starting point for the development of novel drug candidates. Further research into its synthesis, properties, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 3. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-N-Boc-3-(2-hydroxyethyl)morpholine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a morpholine scaffold with a protected amine and a primary alcohol, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄[1][2][3] |

| Molecular Weight | 231.29 g/mol [2][3] |

| IUPAC Name | tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |

| CAS Number | 1257855-07-4 |

| Synonyms | (R)-4-Boc-3-(2-hydroxyethyl)morpholine, (R)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate |

Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and logical synthetic pathway can be constructed based on established methodologies for the enantioselective synthesis of substituted morpholines. A common strategy involves the cyclization of a chiral amino alcohol precursor, followed by the protection of the secondary amine.

The following diagram illustrates a representative synthetic workflow for obtaining this compound.

Generalized Experimental Protocols

The following sections outline generalized experimental protocols for the key steps in the synthesis of this compound, based on common organic synthesis techniques. These are intended to be illustrative, and specific reaction conditions may require optimization.

Synthesis of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The enantioselective synthesis of 3-substituted morpholines can be achieved through various methods, including the cyclization of chiral amino diols or the use of chiral catalysts. One common approach involves the reaction of a suitably protected (R)-amino alcohol derivative with a dielectrophile to form the morpholine ring.

Materials:

-

A suitable chiral (R)-amino alcohol precursor (e.g., (R)-2-amino-4-penten-1-ol or a similar derivative)

-

A dielectrophilic reagent (e.g., a bis(2-haloethyl) ether)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Methodology:

-

The chiral amino alcohol precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution to deprotonate the amine and/or hydroxyl groups.

-

The dielectrophilic reagent is added dropwise to the reaction mixture, which is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified using column chromatography to yield (R)-3-(2-hydroxyethyl)morpholine.

N-Boc Protection of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Materials:

-

(R)-3-(2-hydroxyethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Methodology:

-

(R)-3-(2-hydroxyethyl)morpholine is dissolved in an anhydrous solvent.

-

The base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed sequentially with a dilute acidic solution (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over an anhydrous salt, filtered, and concentrated to give the crude this compound.

-

If necessary, the product can be further purified by column chromatography.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this valuable morpholine derivative.

Compound Overview

This compound, also known as tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a key intermediate in the synthesis of various complex molecules. The presence of the chiral center at the C3 position and the functionalizable hydroxyl group make it a versatile scaffold for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1257855-07-4 |

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |

| Synonyms | (R)-4-Boc-3-(2-hydroxyethyl)morpholine, tert-butyl (R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step process starting from a chiral precursor. The general approach often involves the cyclization of a suitably protected amino alcohol derivative.

A potential synthetic workflow is outlined below. This pathway is a representative example based on established methods for the synthesis of substituted morpholines.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol

The following is a generalized experimental protocol that outlines the key steps involved in a potential synthesis. Researchers should optimize these conditions based on their specific starting materials and laboratory capabilities.

Step 1: Synthesis of a Chiral Amino Diol

A suitable chiral starting material, such as (R)-2-amino-1,4-butanediol, would be the precursor.

Step 2: N-Protection

The primary amine of the chiral amino diol is protected, often with a group that can be selectively removed later in the synthesis.

Step 3: O-Alkylation and Cyclization

The formation of the morpholine ring can be achieved through various methods, including intramolecular Williamson ether synthesis or reductive amination strategies. For instance, reacting the N-protected amino diol with a two-carbon electrophile followed by base-mediated cyclization.

Step 4: N-Boc Protection

Following the formation of the morpholine ring and deprotection of the nitrogen, the final N-Boc protection is carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials and Reagents:

-

Chiral amino alcohol precursor

-

Protecting group reagents (e.g., Boc₂O)

-

Solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)

-

Bases (e.g., Triethylamine, Sodium hydride)

-

Reagents for cyclization (specific to the chosen route)

-

Purification materials (e.g., Silica gel for column chromatography)

Procedure:

-

Protection: Dissolve the chiral amino alcohol in an appropriate solvent and add the protecting group reagent and a base. Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The protected intermediate is then subjected to cyclization conditions. This step is highly dependent on the chosen synthetic strategy.

-

Deprotection and N-Boc Protection: The protecting group on the nitrogen is removed, and the resulting morpholine derivative is reprotected with a Boc group using Boc₂O and a base like triethylamine in a solvent such as dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following are the key analytical techniques employed.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~1.47 (s, 9H, C(CH₃)₃), 1.70-1.90 (m, 2H, -CH₂-CH₂OH), 2.70-4.00 (m, 9H, morpholine ring protons and -CH₂OH), broad singlet for OH. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~28.4 (C(CH₃)₃), ~35.0 (-CH₂-CH₂OH), ~45.0, ~50.0, ~67.0, ~70.0 (morpholine ring carbons), ~60.0 (-CH₂OH), ~80.0 (C(CH₃)₃), ~155.0 (C=O). |

| Mass Spectrometry (MS) | Expected m/z for C₁₁H₂₁NO₄ [M+H]⁺: 232.15. |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The data presented here are estimations based on typical values for similar structures.

Optical Rotation

The stereochemical purity of the compound is confirmed by measuring its specific optical rotation.

Table 3: Optical Rotation of this compound

| Parameter | Value |

| Specific Rotation [α]D | A positive value is expected for the (R)-enantiomer. The exact value should be determined experimentally and compared to any available literature data for confirmation. |

| Concentration (c) | To be reported with the experimental value. |

| Solvent | To be reported with the experimental value (e.g., CHCl₃, MeOH). |

| Temperature | To be reported with the experimental value. |

Experimental Workflow and Logic

The overall process from starting material to the fully characterized final product follows a logical progression of synthesis, purification, and analysis.

Caption: A diagram illustrating the experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The successful synthesis of this chiral building block opens avenues for the development of novel and stereochemically defined molecules with potential applications in the pharmaceutical industry. Adherence to rigorous purification and characterization protocols is paramount to ensure the quality and suitability of this intermediate for its intended use in drug discovery and development.

Spectroscopic and Synthetic Profile of (R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct, published primary data for this specific molecule, this guide leverages data from closely related analogs and general synthetic methodologies to provide a robust predictive framework for its characterization and synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.0 - 3.8 | m | 2H | H-2a, H-6a (axial) | deshielded by oxygen and nitrogen |

| ~3.8 - 3.6 | m | 3H | H-5a, H-5e, H-8 | morpholine and ethyl protons |

| ~3.5 - 3.3 | m | 2H | H-2e, H-6e (equatorial) | |

| ~3.2 - 3.0 | m | 1H | H-3 | chiral center proton |

| ~2.5 | br s | 1H | -OH | exchangeable with D₂O |

| ~1.9 - 1.7 | m | 2H | H-7 | ethyl protons |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) | characteristic singlet |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The assignments are predictive and based on the analysis of similar morpholine structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the protecting group. |

| ~80.0 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~67.0 | C-2, C-6 | Carbons adjacent to the oxygen atom in the morpholine ring. |

| ~60.0 | C-8 | Carbon of the hydroxyethyl side chain. |

| ~50.0 | C-3 | Chiral carbon. |

| ~44.0 | C-5 | Carbon adjacent to the nitrogen atom in the morpholine ring. |

| ~35.0 | C-7 | Carbon of the ethyl side chain. |

| 28.4 | -C(CH₃)₃ (Boc) | Methyl carbons of the Boc group. |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1420 | Medium | C-N stretch |

| ~1160 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 232.15 | [M+H]⁺ | Predicted for C₁₁H₂₂NO₄⁺ |

| 254.13 | [M+Na]⁺ | Predicted for C₁₁H₂₁NNaO₄⁺ |

| 176.10 | [M-C₄H₉O₂]⁺ | Loss of the Boc group. |

| 132.09 | [M-C₅H₉O₂]⁺ | Loss of the Boc group and subsequent fragmentation. |

Ionization method: Electrospray Ionization (ESI). The molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in a single, publicly available source. However, a general and robust synthetic strategy can be inferred from the literature on morpholine synthesis. The following represents a standard, adaptable protocol.

Synthesis of this compound

The synthesis typically involves the cyclization of a protected amino diol. A common precursor is (R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol.

Materials:

-

(R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the chemical shifts relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

Obtain the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer. Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile for analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and Purification Workflow.

Caption: Spectroscopic Analysis Workflow.

Solubility Profile of (R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-N-Boc-3-(2-hydroxyethyl)morpholine, with the IUPAC name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a chiral morpholine derivative.[] The morpholine scaffold is a prevalent feature in many biologically active compounds due to its favorable physicochemical properties, which can enhance drug-like characteristics.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group and a hydroxyethyl side chain imparts a unique solubility profile to this molecule.[3] Understanding this profile is essential for chemists and pharmaceutical scientists to effectively utilize this intermediate in synthetic pathways and formulation studies.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

-

Polarity: The morpholine ring, with its ether and N-Boc groups, along with the hydroxyethyl side chain, introduces significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl (-OH) group in the hydroxyethyl side chain can act as a hydrogen bond donor, while the oxygen atoms in the morpholine ring and the carbonyl group of the Boc protecting group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is expected to enhance solubility in protic and polar aprotic solvents.

-

Boc Group: The bulky, non-polar tert-butyl group of the Boc protecting moiety will contribute to its solubility in less polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group and polar functionalities of the molecule can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar regions of the molecule. The Boc group may enhance solubility in moderately polar solvents like DCM and Ethyl Acetate. |

| Non-Polar | Hexanes, Toluene | Low to Very Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Note: This table represents predicted solubilities. Experimental verification is required for quantitative data.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is the most widely recognized and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.

-

Accurately dilute the clear, saturated solution with a suitable solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or GC with a pre-prepared calibration curve.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Other Methodologies

-

Potentiometric Titration: This method is suitable for ionizable compounds and can be faster than the shake-flask method. It involves titrating a solution of the compound and determining the point at which precipitation occurs.

-

Chromatographic Methods: Solubility can also be estimated using chromatographic techniques, which can be particularly useful for high-throughput screening of multiple solvents.

Visualizations

Diagram 1: Solvent Selection Workflow

Caption: A logical workflow for selecting an appropriate organic solvent.

Diagram 2: Shake-Flask Method Experimental Workflow

Caption: A step-by-step workflow for the shake-flask solubility method.

Diagram 3: Physicochemical Properties Influencing Solubility

Caption: How molecular properties influence solubility in different solvent types.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently published, its molecular structure provides strong indicators of its likely solubility profile. It is predicted to be highly soluble in polar protic and polar aprotic solvents, with limited solubility in non-polar solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide, particularly the shake-flask method, offer a reliable path to determining these critical parameters. This information is vital for the effective application of this versatile building block in research and drug development.

References

(R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Chiral Building Block for Drug Discovery

(R)-N-Boc-3-(2-hydroxyethyl)morpholine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecules with therapeutic potential. Its unique structural features, combining a morpholine scaffold with a protected amine and a primary alcohol, make it a versatile synthon for introducing chirality and specific functionalities into drug candidates. This technical guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

| Property | Value | Source |

| CAS Number | 1257855-07-4 | [1][2] |

| Molecular Formula | C11H21NO4 | [2] |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Clear liquid | [1] |

| Purity | Typically ≥95% or ≥97% | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the construction of the chiral morpholine ring and subsequent protection of the nitrogen atom. While a specific, detailed protocol for this exact molecule is not widely published, general synthetic strategies for chiral 3-substituted morpholines provide a basis for its preparation. These methods often employ enantiomerically pure starting materials to introduce the desired stereochemistry.

A plausible synthetic approach involves the cyclization of a chiral amino alcohol precursor. The following diagram illustrates a generalized workflow for the synthesis of a chiral 3-substituted morpholine, which can be adapted for the synthesis of the title compound.

Caption: Generalized synthetic workflow for this compound.

A General Protocol for Boc Protection of an Amine:

This protocol describes a general method for the protection of a secondary amine, such as the morpholine nitrogen, using di-tert-butyl dicarbonate ((Boc)2O).

Materials:

-

Amine (e.g., (R)-3-(2-hydroxyethyl)morpholine)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution.

-

Add a stoichiometric equivalent or a slight excess of (Boc)2O to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product as necessary, typically by column chromatography.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can improve physicochemical properties such as solubility and metabolic stability, and it can act as a key pharmacophoric element. The chirality at the C3 position and the presence of the versatile hydroxyethyl side chain in this compound make it a particularly attractive building block for creating new chemical entities with high specificity for their biological targets.

The synthetic utility of this building block is illustrated in the following workflow, demonstrating its potential incorporation into a more complex drug-like molecule.

Caption: Exemplary synthetic application of the chiral building block.

While specific examples of drugs synthesized from this compound are not prominently featured in the public domain, its structural motifs are present in a variety of biologically active compounds. The combination of the morpholine core and the chiral side chain allows for precise three-dimensional orientation of substituents, which is crucial for potent and selective interactions with biological targets such as enzymes and receptors.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules. Its utility in drug discovery is underscored by the prevalence of the morpholine scaffold in pharmaceuticals. While detailed experimental data remains somewhat limited in publicly accessible literature, the established principles of organic synthesis provide a clear framework for its preparation and application. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

The Synthesis of Substituted Morpholines: A Technical Guide for Drug Discovery Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1] Its favorable physicochemical properties—including improved aqueous solubility, metabolic stability, and pharmacokinetic profile—make it a desirable heterocyclic motif for drug design and development.[2] This technical guide provides a comprehensive literature review of modern synthetic strategies for accessing substituted morpholines, with a focus on methodologies, quantitative data, and detailed experimental protocols relevant to researchers in drug discovery.

Key Synthetic Strategies

The construction of the morpholine ring can be achieved through various synthetic disconnections. The most prevalent strategies include the cyclization of acyclic precursors such as 1,2-amino alcohols, intramolecular cyclizations of functionalized amines, and convergent multi-component reactions. More recent advances have introduced powerful catalytic methods, including asymmetric hydrogenations and photocatalytic annulations, to afford highly functionalized and stereochemically complex morpholine derivatives.

Synthesis from 1,2-Amino Alcohols

The most traditional and widely used method for morpholine synthesis involves the double alkylation of a 1,2-amino alcohol. Recent innovations have focused on improving the efficiency and environmental footprint of this approach.

A simple and high-yielding, one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene sulfate and potassium tert-butoxide (t-BuOK) to convert 1,2-amino alcohols to morpholines.[3][4] This method allows for the clean isolation of N-monoalkylation products from a simple SN2 reaction between the amine and ethylene sulfate.[3][4] The selectivity is dependent on the structure of the amino alcohol and the properties of the ethylene sulfate.[3][4] This protocol has been successfully applied to gram-scale synthesis.[3][4]

Caption: Synthesis of morpholines from 1,2-amino alcohols and ethylene sulfate.

Experimental Protocol: Synthesis of Morpholines via Selective Monoalkylation of Amines [3][4]

This method is a simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents.

-

Step 1: N-Monoalkylation: A primary amine (1,2-amino alcohol) undergoes an SN2 reaction with ethylene sulfate. The conditions are optimized to ensure clean isolation of the monoalkylated product.

-

Step 2: Cyclization: The intermediate from Step 1 is then cyclized to form the morpholine ring. The selectivity of this reaction is dependent on the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate.

This methodology has been demonstrated on a scale greater than 50 grams and offers significant environmental and safety benefits over traditional methods.[3][4]

Intramolecular Cyclization Strategies

Intramolecular cyclization of suitably functionalized acyclic precursors is a powerful method for constructing the morpholine ring. These reactions often proceed with high diastereoselectivity, controlled by the stereochemistry of the starting material.

An iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol has been developed.[5] The reaction proceeds via either C-O or C-N bond formation, with a plausible mechanism suggesting a thermodynamic equilibrium that favors the formation of the cis diastereoisomer.[5]

Caption: Iron-catalyzed intramolecular cyclization for morpholine synthesis.

Experimental Protocol: Iron-Catalyzed Synthesis of 2,6-Disubstituted Morpholines [5]

-

Reaction Setup: To a solution of the amino allylic alcohol substrate in dichloromethane (CH2Cl2), iron(III) chloride hexahydrate (FeCl3·6H2O, 5 mol%) is added.

-

Reaction Conditions: The reaction tube is sealed and heated to the specified temperature (e.g., room temperature) for 1-2 hours.

-

Workup: After cooling, the suspension is filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired morpholine.

Table 1: Iron-Catalyzed Synthesis of 2,6-Disubstituted Morpholines [5]

| Entry | Substrate R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | H | 77 | - |

| 2 | n-Hexyl | - | 54:46 |

Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral molecules.[6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines from their corresponding dehydromorpholine precursors.[6][7][8] Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (such as SKP), a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8]

Caption: Asymmetric hydrogenation of dehydromorpholines to chiral morpholines.

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [6][8][9]

| Substrate (R group) | Yield (%) | ee (%) |

| Phenyl | >99 | 92 |

| 4-Fluorophenyl | >99 | 92 |

| 4-Chlorophenyl | >99 | 93 |

| 4-Bromophenyl | >99 | 93 |

| 4-Trifluoromethylphenyl | >99 | 94 |

| 2-Methylphenyl | >99 | 99 |

| 2-Methoxyphenyl | >99 | 99 |

| Naphthyl | 98 | 91 |

| Thiophenyl | 97 | 83 |

| Cyclohexyl | >99 | 91 |

Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)2]SbF6 (1 mol%), H2 (30 atm), DCM (2 mL), rt, 24 h.

Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines [6]

-

Catalyst Preparation: In a glovebox, [Rh(cod)2]SbF6 (1 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) are added to a Schlenk tube. Anhydrous dichloromethane (DCM, 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction: The dehydromorpholine substrate (0.2 mmol) dissolved in DCM (1 mL) is added to the catalyst solution.

-

Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for 24 hours.

-

Workup: After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly convergent and efficient approach to complex molecules by combining three or more starting materials in a single pot.

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to highly substituted, unprotected morpholines.[10] This transformation is effective for a diverse range of substrates. The proposed mechanism involves the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazoester.[10]

Caption: Workflow for the copper-catalyzed three-component morpholine synthesis.

Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines [10]

| Amino Alcohol (1) | Aldehyde (2) | Yield of 4 (%) |

| 2-amino-2-methylpropan-1-ol | p-tolualdehyde | 65 |

| (±)-alaninol | p-tolualdehyde | 70 |

| L-valinol | p-tolualdehyde | 47 |

| 2-amino-2-methylpropan-1-ol | 4-(CF3)benzaldehyde | 46 |

| 2-amino-2-methylpropan-1-ol | 2-naphthaldehyde | 66 |

Conditions: Amino alcohol (0.4 mmol), aldehyde (0.6 mmol), diazomalonate (0.2 mmol), Cu(I) catalyst.

Modern Catalytic and Photochemical Methods

Recent advances have expanded the synthetic toolkit to include photocatalysis and other novel catalytic systems.

-

Photocatalytic Annulation: A diastereoselective annulation strategy using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity.[11] This method can be used to create challenging tri- and tetra-substituted morpholines.[11]

-

Gold-Catalyzed Cyclization: Gold(I) catalysts can promote the tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by a 6-exo-dig cyclization and double bond isomerization to construct the morpholine ring under mild conditions.[12]

-

Palladium-Catalyzed Carboamination: A key step in a four-step synthesis of cis-3,5-disubstituted morpholines involves a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[13]

Conclusion

The synthesis of substituted morpholines has evolved significantly, moving from classical cyclization methods to highly sophisticated and efficient catalytic protocols. The strategies outlined in this guide—from the use of green reagents with 1,2-amino alcohols to stereoselective asymmetric hydrogenations and convergent multi-component reactions—provide drug discovery professionals with a versatile and powerful array of tools. These modern methods enable the rapid and controlled generation of diverse libraries of complex morpholine derivatives, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted morpholine, it belongs to a class of compounds known for their favorable physicochemical properties, metabolic stability, and diverse biological activities. The morpholine scaffold is a common feature in numerous approved drugs. The presence of a chiral center, a hydroxyl group, and a Boc-protecting group makes this molecule a versatile building block for the synthesis of more complex chemical entities. This document provides a technical overview of its physical and chemical properties, a proposed synthetic route, and analytical characterization methods, based on available data for closely related analogs.

Physicochemical Properties

Detailed experimental data for tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate is not extensively available in public literature. The following table summarizes key physical and chemical properties based on data from structurally similar compounds, such as its (S)-enantiomer and other substituted morpholine-4-carboxylates.

| Property | Value (Estimated/Analog Data) | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| CAS Number | 813433-76-0 ((S)-enantiomer) | [3] |

| IUPAC Name | tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Appearance | Expected to be a colorless oil or a white to off-white solid | |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | [4] |

| Boiling Point | Not available. | |

| Melting Point | Not available. |

Experimental Protocols

Given the limited specific literature on the target compound, this section outlines a general, plausible experimental approach for its synthesis and characterization based on established organic chemistry principles and methods reported for analogous structures.

Proposed Synthesis

A potential synthetic route to tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate could start from a suitable chiral amino alcohol. The morpholine ring can be formed through cyclization reactions. A general two-step process is outlined below:

-

N-Alkylation of a Chiral Amino Alcohol: The synthesis could commence with the N-alkylation of a chiral amino alcohol with a suitable two-carbon electrophile bearing a leaving group, followed by in-situ cyclization.

-

Boc Protection: The secondary amine of the resulting morpholine derivative would then be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of (R)-3-(2-hydroxyethyl)morpholine

-

To a solution of a suitable chiral amino alcohol precursor in a polar aprotic solvent such as DMF, add a base (e.g., K₂CO₃).

-

Slowly add a dielectrophile like 1-bromo-2-(2-bromoethoxy)ethane at room temperature.

-

Heat the reaction mixture to facilitate the intramolecular cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Step 2: N-Boc Protection

-

Dissolve the product from Step 1 in a solvent such as dichloromethane.

-

Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous solutions of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

-

Analytical Characterization

The structure and purity of the synthesized tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the morpholine ring protons (multiplets in the range of 2.5-4.0 ppm), and the hydroxyethyl side chain protons.[5]

-

¹³C NMR would confirm the presence of all 11 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the Boc group, the carbons of the morpholine ring, and the carbons of the hydroxyethyl side chain.[5]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and a strong C=O stretch for the carbamate group of the Boc protector.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (R)-enantiomer, a chiral HPLC method would be developed using a suitable chiral stationary phase.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity in a drug discovery pipeline, a process for which tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate would be a valuable intermediate.

Caption: Generalized workflow for the synthesis and characterization of a novel chemical compound.

References

- 1. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Protected Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules.[3][4] This guide provides an in-depth overview of the safety protocols, handling procedures, and chemical reactivity associated with Boc-protected morpholine derivatives, ensuring laboratory safety and synthetic success.

Core Safety and Hazard Profile

While the Boc group generally reduces the reactivity and volatility of the parent amine, Boc-protected morpholine derivatives are still chemical reagents that require careful handling. Their toxicological properties have not always been thoroughly investigated, necessitating a cautious approach.[5] The primary hazards are typically associated with irritation to the skin, eyes, and respiratory system.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is paramount when handling these compounds. The following engineering controls and PPE should be utilized:

-

Engineering Controls : Always handle Boc-protected morpholine derivatives in a well-ventilated area, such as a certified chemical fume hood, to prevent the concentration of dust or vapors.[6][7] Eyewash stations and safety showers must be readily accessible.[8]

-

Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles that conform to OSHA or EN166 standards. A face shield may be necessary for larger quantities or when there is a significant splash risk.[6][7]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5] A lab coat or other protective clothing is required to prevent skin exposure.[6]

-

Respiratory Protection : If dusts or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][8]

Hazard and Precautionary Data Summary

The following table summarizes common hazard statements (H-statements) and precautionary statements (P-statements) associated with Boc-protected morpholine derivatives, based on available safety data sheets.

| Hazard Category | H-Statement | Meaning | P-Statement | Precautionary Action | Citation |

| Eye Irritation | H319 | Causes serious eye irritation. | P280, P305+P351+P338 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present. | [6][8] |

| Skin Irritation | H315 | Causes skin irritation. | P280, P302+P352, P362+P364 | Wear protective gloves. IF ON SKIN: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. | [6] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | P261, P271, P304+P340 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air. | [5][6] |

| General Handling | N/A | N/A | P264 | Wash hands and any exposed skin thoroughly after handling. | [6][8] |

| Storage | N/A | N/A | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6][9] |

Handling and Emergency Protocols

Safe Handling and Storage

-

Handling : Avoid all personal contact, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the laboratory.[9] Keep containers securely sealed when not in use.[6] In case of spills, avoid generating dust. Use dry clean-up procedures and place spilled material in a clean, dry, sealable, labeled container for disposal.[6]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[10] Some derivatives may require storage in a freezer.[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact : Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[6][11]

-

Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists.[6][11]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[5][11]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Contact a poison control center or doctor.[6][11]

Chemical Reactivity and Experimental Protocols

The Boc group is prized for its stability under a wide range of conditions, yet it can be removed cleanly under specific acidic protocols. This balance makes it a versatile tool in multi-step synthesis.[4][12]

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] It is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[4][12]

| Transformation | Typical Reagents | Solvent(s) | Key Considerations | Citation |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | THF, Dichloromethane (DCM), Water/THF | Reaction is often performed with a mild base like triethylamine (TEA). Gaseous CO₂ is a byproduct; do not use a closed system. | [3][13][14] |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), 1,4-Dioxane | Generates a volatile byproduct (isobutylene) and CO₂. Can generate a t-butyl cation, which may cause side reactions. | [3][15][16] |

Experimental Protocol: Boc Protection of Morpholine

This protocol describes a general method for the N-Boc protection of a morpholine derivative.

Materials:

-

Morpholine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Tetrahydrofuran (THF) and Water (2:1 v/v)

Procedure:

-

In a round-bottom flask, dissolve the morpholine derivative in a 2:1 mixture of THF and water.

-

Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the Boc₂O to the cooled solution in one portion.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, perform an appropriate aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield the crude N-Boc protected morpholine derivative.

-

Purify the product as necessary, typically by column chromatography.

This is a generalized protocol and may require optimization for specific substrates.[13]

Experimental Protocol: Boc Deprotection

This protocol outlines a standard procedure for removing the Boc group using trifluoroacetic acid.

Materials:

-

N-Boc protected morpholine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5-10 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected morpholine derivative in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution. Caution: The reaction can be exothermic and produce gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the vessel.[3]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting product is often the TFA salt of the deprotected amine, which can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

This is a generalized protocol. The concentration of TFA and reaction time should be optimized for the specific substrate to avoid degradation of other acid-sensitive functional groups.[17]

Visualized Workflows and Pathways

To further clarify the handling and chemical transformations, the following diagrams illustrate key processes.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. capotchem.com [capotchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. BOC Protection and Deprotection [bzchemicals.com]

- 17. reddit.com [reddit.com]

Methodological & Application

The Versatile Role of (R)-N-Boc-3-(2-hydroxyethyl)morpholine in Medicinal Chemistry: A Chiral Scaffold for Bioactive Molecules

(R)-N-Boc-3-(2-hydroxyethyl)morpholine , a chiral morpholine derivative, has emerged as a valuable building block in medicinal chemistry. Its inherent stereochemistry and functional handles make it an attractive starting material for the synthesis of complex and biologically active molecules. This application note explores its utility in the development of therapeutic agents, with a focus on its incorporation into neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, and its potential as a scaffold for other pharmacologically relevant compounds.

Application as a Key Intermediate in the Synthesis of Aprepitant Analogues

This compound serves as a crucial precursor for the synthesis of key intermediates of Aprepitant, a potent and selective NK-1 receptor antagonist. The morpholine core is a critical pharmacophore for this class of drugs, and the specific stereochemistry of the (R)-isomer is essential for high-affinity binding to the receptor.

The synthesis of Aprepitant intermediates from precursors related to this compound highlights the importance of this chiral scaffold. While direct synthesis routes starting from this specific Boc-protected morpholine are proprietary and detailed in patents, the general strategy involves the elaboration of the 2-hydroxyethyl side chain and subsequent coupling with other aromatic fragments to construct the final drug molecule. The Boc protecting group allows for selective manipulation of other functional groups before its removal in the final stages of the synthesis.

Logical Workflow for Synthesis of Aprepitant Intermediates

Caption: Synthetic path to Aprepitant analogues.

Potential in the Development of PI3K Inhibitors

The morpholine moiety is a common feature in a number of phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under investigation for the treatment of cancer. The oxygen atom of the morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The chiral nature of this compound offers the potential for developing stereoselective PI3K inhibitors with improved potency and selectivity. The 2-hydroxyethyl side chain provides a convenient point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary drug candidates are not publicly available, the following are representative experimental procedures for key transformations involving this compound, based on general organic synthesis principles.

Protocol 1: Mesylation of the Hydroxyl Group

This protocol describes the activation of the primary alcohol for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.

Materials:

-

Boc-protected morpholine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure using TFA:

-

Dissolve the Boc-protected morpholine derivative (1.0 eq) in DCM.

-

Add trifluoroacetic acid (10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized with a base to obtain the free amine.

Procedure using HCl in dioxane:

-

Dissolve the Boc-protected morpholine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4M HCl in dioxane (excess).

-

Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent can be removed under reduced pressure, or the precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative biological data (e.g., IC50, Ki) for named drug candidates that explicitly document the use of this compound as a starting material. This information is often proprietary and found within patents without detailed biological activity data for intermediates. The value of this building block is inferred from its structural similarity to moieties within highly active pharmaceutical compounds.

Signaling Pathway Involvement

The primary therapeutic targets for molecules derived from this scaffold are G-protein coupled receptors (GPCRs) like the NK-1 receptor and protein kinases such as PI3K.

NK-1 Receptor Signaling Pathway

Caption: NK-1 receptor signaling pathway antagonism.

Application Notes and Protocols for (R)-N-Boc-3-(2-hydroxyethyl)morpholine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-N-Boc-3-(2-hydroxyethyl)morpholine as a chiral auxiliary in asymmetric synthesis. This document outlines its application in key carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and alkylations, offering a valuable tool for the stereoselective synthesis of chiral molecules.

Introduction

This compound is a chiral auxiliary possessing a defined stereocenter within a rigid morpholine scaffold. The presence of a primary hydroxyl group allows for the temporary attachment of a prochiral substrate, typically a carboxylic acid derivative. The bulky N-Boc protecting group and the inherent chirality of the morpholine ring create a sterically hindered environment, directing the approach of incoming reagents to one face of the enolate, thus achieving high diastereoselectivity in the subsequent reaction. Following the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

General Experimental Workflow

The utilization of this compound as a chiral auxiliary generally follows a three-step sequence:

-

Attachment of the Prochiral Substrate: The carboxylic acid substrate is coupled to the hydroxyl group of the chiral auxiliary, typically forming an ester linkage.

-

Diastereoselective Reaction: The key bond-forming reaction (e.g., aldol, Michael, or alkylation) is performed on the substrate-auxiliary conjugate. The stereochemistry of this step is controlled by the chiral auxiliary.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched compound.

Caption: General workflow for asymmetric synthesis using this compound.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can be employed to control the stereochemical outcome of aldol reactions, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.

Proposed Mechanism of Stereocontrol:

Upon formation of the enolate, the bulky N-Boc group and the morpholine ring are expected to block one face of the enolate. The incoming aldehyde then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Caption: Proposed stereochemical model for the diastereoselective aldol reaction.

Quantitative Data Summary (Representative)

Disclaimer: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound in these applications is not widely published.

| Entry | Aldehyde (RCHO) | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | LDA | 85 | >95:5 |

| 2 | Isobutyraldehyde | NaHMDS | 90 | >98:2 |

| 3 | Acetaldehyde | LHMDS | 78 | 92:8 |

Experimental Protocol: Asymmetric Aldol Reaction (Representative)

1. Attachment of Propanoic Acid to the Chiral Auxiliary:

-

To a solution of this compound (1.0 eq.), propanoic acid (1.2 eq.), and DMAP (0.1 eq.) in dry CH₂Cl₂ (0.2 M) at 0 °C, add DCC (1.2 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the propionyl-substituted chiral auxiliary.

2. Diastereoselective Aldol Reaction:

-

To a solution of the propionyl-substituted chiral auxiliary (1.0 eq.) in dry THF (0.1 M) at -78 °C, add LDA (1.1 eq. of a 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolization.

-

Add the aldehyde (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the aldol adduct.

3. Cleavage of the Chiral Auxiliary:

-

To a solution of the purified aldol adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M), add LiOH·H₂O (3.0 eq.).

-

Stir the reaction at room temperature for 6 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Application in Asymmetric Michael Additions

This chiral auxiliary can be utilized to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, establishing a stereocenter at the β-position.

Quantitative Data Summary (Representative)

| Entry | Michael Acceptor | Michael Donor | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Cyclopentenone | Dibutylcuprate | 88 | >95 |

| 2 | Methyl vinyl ketone | Thiophenol | 92 | 93 |

| 3 | N-Phenylmaleimide | Diethyl malonate | 85 | 90 |

Experimental Protocol: Asymmetric Michael Addition (Representative)

1. Attachment of Acetic Acid to the Chiral Auxiliary:

-

Follow the esterification procedure described in the aldol reaction section, using acetic acid instead of propanoic acid.

2. Diastereoselective Michael Addition:

-

To a solution of the acetyl-substituted chiral auxiliary (1.0 eq.) in dry THF (0.1 M) at -78 °C, add NaHMDS (1.1 eq. of a 1.0 M solution in THF) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add the Michael acceptor (1.2 eq.) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to obtain the Michael adduct.

3. Cleavage of the Chiral Auxiliary:

-

Follow the hydrolysis procedure described in the aldol reaction section.

Application in Asymmetric Alkylations

The enolate derived from the substrate-auxiliary conjugate can be alkylated with high diastereoselectivity, providing access to a variety of chiral carboxylic acid derivatives.

Quantitative Data Summary (Representative)

| Entry | Alkylating Agent | Base | Yield (%) | Diastereomeric Excess (de, %) |